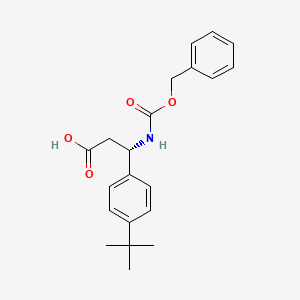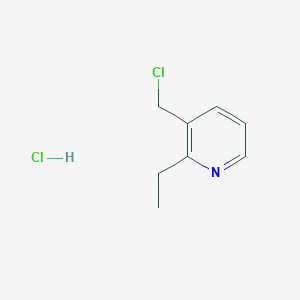
(2,3,6-Trifluorophenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3,6-Trifluorophenyl)methanaminehydrochloride” is a chemical compound with the following structural formula:
This compound
It consists of a trifluorophenyl group attached to a methanamine moiety, with a chloride ion as the counterion. The compound is notable for its unique combination of fluorine substitution and amine functionality.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent. The resulting imine intermediate is then reduced to the corresponding amine using a suitable reducing agent (e.g., sodium borohydride).
Reaction Conditions:- Starting material: 2,3,6-trifluorobenzaldehyde
- Reactant: Ammonia or an amine (e.g., methylamine, ethylamine)
- Reducing agent: Sodium borohydride
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or slightly elevated
- Reaction time: Several hours
Industrial Production: Large-scale production typically involves continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Reactions:
Reductive Amination: The key step in the synthesis involves reductive amination, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with ammonia or an amine to form the imine intermediate. Reduction of the imine yields the desired amine product.
2,3,6-Trifluorobenzaldehyde: The starting material
Ammonia or Amines: Reactants for imine formation
Sodium Borohydride (NaBH₄): Reducing agent for imine reduction
Organic Solvents: Provide a suitable reaction medium
Major Products: The major product is “(2,3,6-Trifluorophenyl)methanaminehydrochloride.”
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.
Fluorine Chemistry: It contributes to studies on fluorinated organic compounds.
Drug Discovery: Researchers explore its pharmacological properties, including potential drug candidates.
Fluorinated Biomolecules: It may serve as a fluorine-containing building block for bioactive molecules.
Agrochemicals: Possible use in pesticide development.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In drug discovery, it may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.
Comparación Con Compuestos Similares
While there are related fluorinated compounds, “(2,3,6-Trifluorophenyl)methanaminehydrochloride” stands out due to its trifluorophenyl group combined with an amine functionality. Similar compounds include other fluorinated amines and phenyl derivatives.
Propiedades
Fórmula molecular |
C7H7ClF3N |
|---|---|
Peso molecular |
197.58 g/mol |
Nombre IUPAC |
(2,3,6-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H |
Clave InChI |
AUWIYXYDIANWBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CN)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


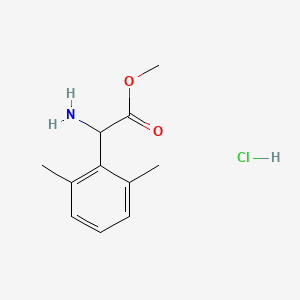
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
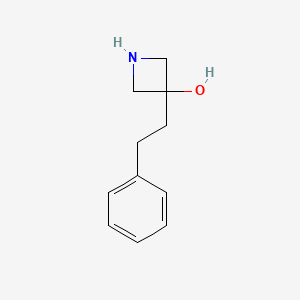
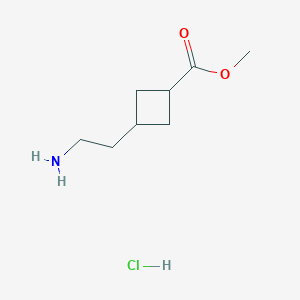
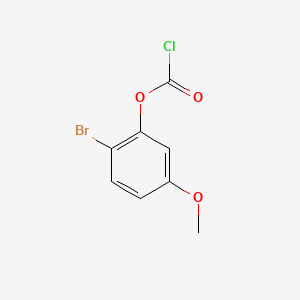
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
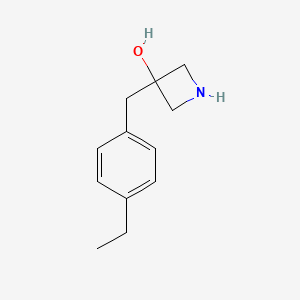
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)


![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)
